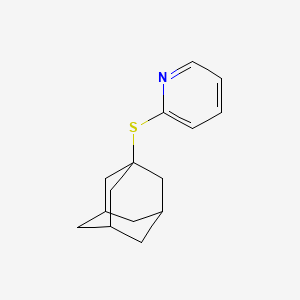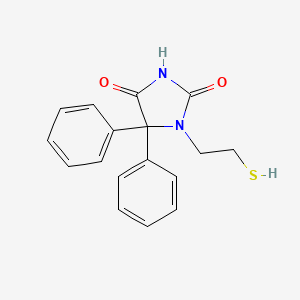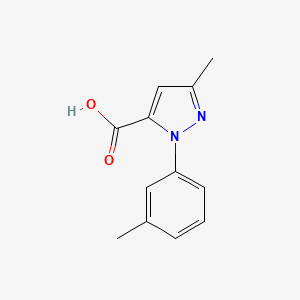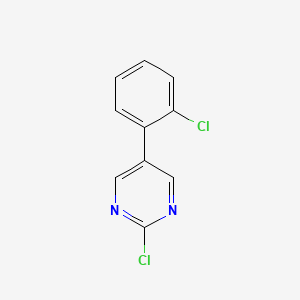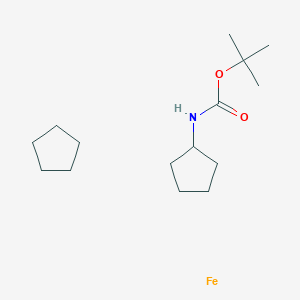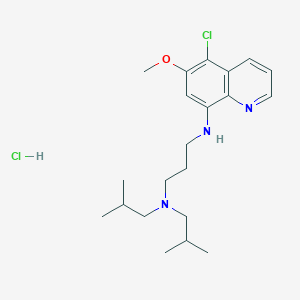
N-(5-chloro-6-methoxyquinolin-8-yl)-N',N'-bis(2-methylpropyl)propane-1,3-diamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-6-methoxyquinolin-8-yl)-N’,N’-bis(2-methylpropyl)propane-1,3-diamine;hydrochloride is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-6-methoxyquinolin-8-yl)-N’,N’-bis(2-methylpropyl)propane-1,3-diamine;hydrochloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods such as the Skraup synthesis, Friedländer synthesis, or Combes synthesis.
Chlorination and Methoxylation:
Attachment of the Diamine Side Chain: The diamine side chain can be introduced through nucleophilic substitution reactions, where the quinoline derivative reacts with an appropriate diamine under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the quinoline core, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The chloro group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(5-chloro-6-methoxyquinolin-8-yl)-N’,N’-bis(2-methylpropyl)propane-1,3-diamine;hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in disease processes.
Receptor Binding: It may bind to specific receptors, modulating their activity.
DNA Intercalation: The quinoline core may intercalate into DNA, affecting its function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial compound with structural similarities.
Mefloquine: A quinoline derivative used for the treatment of malaria.
Uniqueness
N-(5-chloro-6-methoxyquinolin-8-yl)-N’,N’-bis(2-methylpropyl)propane-1,3-diamine;hydrochloride is unique due to its specific substitution pattern and diamine side chain, which may confer distinct biological activities and pharmacological properties compared to other quinoline derivatives.
Propriétés
Numéro CAS |
5431-67-4 |
|---|---|
Formule moléculaire |
C21H33Cl2N3O |
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
N-(5-chloro-6-methoxyquinolin-8-yl)-N',N'-bis(2-methylpropyl)propane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C21H32ClN3O.ClH/c1-15(2)13-25(14-16(3)4)11-7-10-23-18-12-19(26-5)20(22)17-8-6-9-24-21(17)18;/h6,8-9,12,15-16,23H,7,10-11,13-14H2,1-5H3;1H |
Clé InChI |
IVORRTMTXAETER-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN(CCCNC1=CC(=C(C2=C1N=CC=C2)Cl)OC)CC(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-methyl-2-[(trifluoromethanesulfonyl)amino]benzoate](/img/structure/B13986899.png)


